molecular formula C28H22Cl2F6N6O2 B3015083 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-2-oxoacetamide CAS No. 338410-09-6

2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-2-oxoacetamide

Cat. No. B3015083
CAS RN: 338410-09-6
M. Wt: 659.41
InChI Key: ISIFCHUSUIVSEI-UHFFFAOYSA-N
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Description

The compound “2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-2-oxoacetamide” is a complex organic molecule. It contains several functional groups, including an indole ring, a pyridine ring, a piperazine ring, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The indole and pyridine rings would likely contribute to the compound’s aromaticity, while the trifluoromethyl groups would add to its polarity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the indole and pyridine rings, as well as the trifluoromethyl groups. The indole ring is known to undergo electrophilic substitution reactions, while the pyridine ring can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups would likely make the compound highly polar, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Vapor-Phase Reactions

TFMP derivatives can be synthesized through vapor-phase reactions. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), which can then undergo vapor-phase fluorination to yield TFMP derivatives .

Metal-Organic Frameworks (MOFs)

The trifluoromethyl group in TFMP derivatives can serve as a versatile building block for constructing metal-organic frameworks (MOFs). These porous materials find applications in gas storage, catalysis, and separation processes .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential applications. Given the unique properties of trifluoromethyl groups, this compound could have potential uses in various industries, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2F6N6O2/c29-20-11-16(27(31,32)33)13-38-24(20)41-9-7-40(8-10-41)6-5-37-26(44)23(43)19-15-42(22-4-2-1-3-18(19)22)25-21(30)12-17(14-39-25)28(34,35)36/h1-4,11-15H,5-10H2,(H,37,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIFCHUSUIVSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl)C5=C(C=C(C=N5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2F6N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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